molecular formula C22H16ClFN2O2 B10910837 N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

Cat. No.: B10910837
M. Wt: 394.8 g/mol
InChI Key: YRASAZLJZFQBML-UHFFFAOYSA-N
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Description

N~1~-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a benzoxazole ring, a chlorophenyl group, and a fluorobenzamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens, alkyl halides, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzoxazole ring and the substituted phenyl groups play a crucial role in binding to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N~1~-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE: shares structural similarities with other benzamide derivatives and benzoxazole-containing compounds.

    N~1~-[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE: Similar structure but with a methyl group instead of an ethyl group.

    N~1~-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-BROMOBENZAMIDE: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The uniqueness of N1-[4-CHLORO-3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-4-FLUOROBENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H16ClFN2O2

Molecular Weight

394.8 g/mol

IUPAC Name

N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C22H16ClFN2O2/c1-2-13-3-10-20-19(11-13)26-22(28-20)17-12-16(8-9-18(17)23)25-21(27)14-4-6-15(24)7-5-14/h3-12H,2H2,1H3,(H,25,27)

InChI Key

YRASAZLJZFQBML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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